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Experimental Protocols for Key Studies

The quantitative data in the summary tables are derived from rigorous clinical studies. Below are the key

methodologies used to generate this data.

Mass Balance and Metabolite Profiling [1]: This open-label, single-dose study administered

[14C]dolutegravir as a 20 mg (80 μCi) oral suspension to healthy male subjects. Blood, plasma, urine,

and feces were collected for analysis.

Sample Analysis: Metabolites in plasma, urine, and feces were profiled and identified using
techniques like high-performance liquid chromatography (HPLC) with radiodetection and mass

spectrometry.
Pharmacokinetic Measurements: Plasma concentrations of dolutegravir and total

radioactivity were determined to calculate parameters like half-life and exposure.

Impact of UGT1A1 Gene Polymorphisms [2]: This study investigated the relationship between

genetics, drug concentrations, and side effects in 107 Japanese HIV-1 infected patients.

Genotyping: Saliva samples were collected, and UGT1A1*6 and *28 polymorphisms were

detected via polymerase chain reaction (PCR).
Drug Concentration Monitoring: Blood samples were collected 22-26 hours after a dose to

measure the plasma trough concentration of dolutegravir using mass spectrometry.
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Adverse Event Correlation: Patients were interviewed about neuropsychiatric symptoms, and

these events were correlated with genotype and drug concentration data.

Pharmacokinetic and Clinical Correlate Data

The established metabolic profile of dolutegravir directly informs its clinical pharmacokinetics and safety.

Parameter Clinical Data

Elimination Half-life (t½) 11-15 hours [1] [3]

Time to Max Concentration
(tmax)

0.5 - 2 hours [3]

Protein Binding >99% [3]

Effect of UGT1A16/28 Significantly higher plasma trough concentrations vs. normal alleles [2]

Clinical Correlate Higher plasma trough concentrations associated with increased

neuropsychiatric adverse events [2]

Metabolic and Pharmacogenetic Pathways

The following diagrams illustrate the primary metabolic fate of dolutegravir and the clinical impact of

genetic variations in its main metabolizing enzyme.
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Dolutegravir is mainly metabolized by UGT1A1 and minimally by CYP3A4 before excretion [1] [3].
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UGT1A1 gene polymorphisms reduce enzyme activity, increasing dolutegravir exposure and adverse event

risk [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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